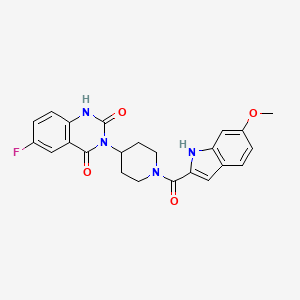

N-(5-(2-氯苯基)-1,3,4-噻二唑-2-基)-4-(吗啉磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

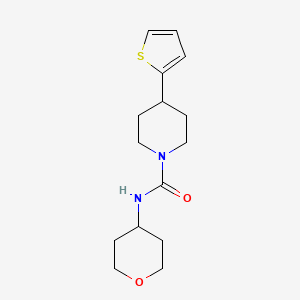

The compound N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a thiadiazole scaffold. Thiadiazole derivatives are known for their wide range of biological activities and have been explored for various applications in medicinal chemistry, including anticancer properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be performed using different methodologies. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized through a solvent-free process under microwave irradiation, which is a facile and efficient method . Another approach involves the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium to yield thiadiazole derivatives . Additionally, efficient synthetic methodologies have been developed to create thiadiazole compounds with cyanomethylene functionality, which can serve as precursors for further chemical transformations .

Molecular Structure Analysis

The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as IR, NMR (both 1H and 13C), mass spectral study, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the cyanomethylene functionality in some thiadiazole compounds can be exploited to construct new heterocycles, indicating the potential for diverse chemical reactivity and the synthesis of novel compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and overall reactivity. Molecular docking studies can predict the interaction of these compounds with biological targets, such as enzymes, which is crucial for understanding their potential as drug candidates . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are important for assessing the drug-likeness of these compounds .

Relevant Case Studies

Several thiadiazole derivatives have been evaluated for their biological activities. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were tested for in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting promising results . Another study reported the synthesis of a thiadiazole derivative with potential inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy . Furthermore, certain thiadiazole compounds have been assessed for insecticidal activity, with some showing high efficacy against pests like the cotton leaf worm .

科学研究应用

抗癌特性

一项研究重点介绍了N-(5-(2-氯苯基)-1,3,4-噻二唑-2-基)-4-(吗啉磺酰基)苯甲酰胺衍生物的抗癌评估。这些化合物对多种人类癌细胞系表现出有希望的抗癌活性,包括黑色素瘤、白血病、宫颈癌和乳腺癌。合成方法利用了微波辅助的无溶剂方法,并且通过各种光谱技术证实了化合物的结构。分子对接和 ADMET 预测研究进一步表明良好的口服类药物行为,表明有潜力用于进一步的药物开发 (Tiwari 等人,2017)。

杀线虫活性

另一项研究重点关注含有 1,3,4-噻二唑酰胺部分的 1,2,4-恶二唑衍生物的杀线虫活性。合成了这些新化合物并评估了它们对松材线虫的有效性,松材线虫是一种重要的害虫。特别是两种化合物表现出良好的杀线虫活性,优于市售种子包衣剂 Tioxazafen。该研究包括分析化合物对线虫行为和生理的影响,表明它们作为杀线虫剂开发的先导化合物的潜力 (Liu 等人,2022)。

抗惊厥活性

对1,3,4-噻二唑衍生物的研究揭示了它们的潜在抗惊厥活性。从 N-(5-苯基)1,3,4-噻二唑-2-基-苯甲酰胺合成的系列化合物在最大电击法 (MES) 研究中显示出显着的抗惊厥作用。值得注意的是,噻二唑环上具有特定取代基的化合物表现出有效的活性,与苯妥英钠(一种标准抗惊厥药)相当。本研究强调了噻二唑衍生物在设计新的抗惊厥药物中的潜力 (Singh 等人,2012)。

抗菌和抗病毒活性

对5-(4-氯苯基)-1,3,4-噻二唑磺酰胺的合成研究探讨了它们的抗菌和抗病毒潜力。由 4-氯苯甲酸合成了几个 N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,并表现出一定程度的抗烟草花叶病毒活性。这项工作突出了噻二唑衍生物在对抗各种微生物和病毒感染中的多功能应用 (Chen 等人,2010)。

属性

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4S2/c20-16-4-2-1-3-15(16)18-22-23-19(29-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQAQVCEECSMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)